molecular formula C16H20N4O3S B2435884 Isobutyl (4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate CAS No. 946237-17-8

Isobutyl (4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate

Cat. No.: B2435884
CAS No.: 946237-17-8
M. Wt: 348.42
InChI Key: PXPMGGYFBAMVIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isobutyl (4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate is a complex organic compound that features a thiazole ring, a pyridine moiety, and a carbamate group

Properties

IUPAC Name

2-methylpropyl N-[4-[2-oxo-2-(pyridin-3-ylmethylamino)ethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-11(2)9-23-16(22)20-15-19-13(10-24-15)6-14(21)18-8-12-4-3-5-17-7-12/h3-5,7,10-11H,6,8-9H2,1-2H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPMGGYFBAMVIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)NC1=NC(=CS1)CC(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isobutyl (4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through cyclization reactions involving thioamides and α-haloketones. The pyridine moiety can be introduced via nucleophilic substitution reactions. The final step often involves the formation of the carbamate group through the reaction of an isocyanate with an alcohol.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Isobutyl (4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The thiazole and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Structure and Composition

The molecular formula of Isobutyl (4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate is C16H20N4O3SC_{16}H_{20}N_{4}O_{3}S, with a molecular weight of 348.4 g/mol. The compound features several key structural components:

Component Description
Thiazole RingContributes to biological activity
Pyridine MoietyInfluences pharmacological properties
Carbamate GroupEnhances solubility and bioavailability

Chemistry

This compound serves as a vital building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various synthetic routes, including cyclization reactions and nucleophilic substitutions.

Biology

Research indicates that this compound exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Anticancer Properties

Studies have demonstrated that thiazole derivatives, including Isobutyl (4-(2-oxo...), possess significant anticancer activities. For instance:

Case Study: A recent investigation into thiazole derivatives revealed their effectiveness against various cancer cell lines, with IC50 values comparable to established chemotherapeutic agents. These compounds induce apoptosis and inhibit cell cycle progression, suggesting their potential in targeted cancer therapies.

Antimicrobial Activity

Isobutyl (4-(2-oxo...) has shown promising antimicrobial properties:

Research Findings:

  • Bacteriostatic Effects: The compound demonstrated effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli.
  • Mechanism of Action: While the exact mechanism remains under investigation, it may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Medicine

Due to its unique structural features, Isobutyl (4-(2-oxo...) is being explored as a potential pharmaceutical agent. The compound's ability to interact with biological systems makes it a candidate for drug development aimed at treating various diseases.

Structure–Activity Relationship (SAR)

The biological activity of Isobutyl (4-(2-oxo...) is closely linked to its chemical structure. Modifications to specific components can significantly alter its efficacy and selectivity:

Modification Effect on Activity
Thiazole RingEssential for anticancer properties
Pyridine MoietyInfluences binding affinity to biological targets
Carbamate GroupAffects solubility and bioavailability

Mechanism of Action

The mechanism of action of Isobutyl (4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds with similar thiazole rings, such as thiamine (Vitamin B1).

    Pyridine derivatives: Compounds containing pyridine moieties, like nicotinamide.

    Carbamates: Other carbamate compounds, such as carbaryl.

Uniqueness

Isobutyl (4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate is unique due to its combination of a thiazole ring, pyridine moiety, and carbamate group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Biological Activity

Isobutyl (4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate, identified by its CAS number 946237-17-8, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a thiazole ring, a pyridine moiety, and a carbamate functional group, which collectively contribute to its pharmacological profile.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N4O3SC_{16}H_{20}N_{4}O_{3}S, with a molecular weight of 348.4 g/mol. Its structural complexity allows for various interactions within biological systems, making it a candidate for further research in drug development.

PropertyValue
Molecular Formula C₁₆H₂₀N₄O₃S
Molecular Weight 348.4 g/mol
CAS Number 946237-17-8

Anticancer Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer activities. Studies have shown that compounds with similar structural features can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression .

Case Study:
A recent study demonstrated that thiazole derivatives were effective against several cancer cell lines, showing IC50 values comparable to established chemotherapeutic agents . This suggests potential for Isobutyl (4-(2-oxo...) in targeted cancer therapies.

Antimicrobial Activity

Isobutyl (4-(2-oxo...) has also been evaluated for its antimicrobial properties. Early studies indicate that it exhibits bacteriostatic activity against both gram-positive and gram-negative bacteria, suggesting its utility in treating bacterial infections .

Research Findings:

  • Bacteriostatic Effects: The compound demonstrated effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli.
  • Mechanism of Action: The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Structure–Activity Relationship (SAR)

The biological activity of Isobutyl (4-(2-oxo...) is closely linked to its chemical structure. The presence of the thiazole ring is crucial for its anticancer and antimicrobial activities. Modifications to the pyridine or carbamate groups can significantly alter the compound's efficacy and selectivity.

ModificationEffect on Activity
Thiazole RingEssential for anticancer properties
Pyridine MoietyInfluences binding affinity to biological targets
Carbamate GroupAffects solubility and bioavailability

Q & A

Q. What are the key synthetic pathways and analytical methods for confirming the structure of Isobutyl (4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate?

  • Methodological Answer : The synthesis typically involves coupling reactions between thiazole intermediates and pyridinylmethylamine derivatives. For example, thiazole derivatives can be synthesized via cyclization of thioureas with α-haloketones, followed by carbamate formation using isobutyl chloroformate . Structural confirmation relies on IR spectroscopy (to identify carbonyl and carbamate groups) and ¹H-NMR (to resolve thiazole protons, pyridine aromatic signals, and methylene linkages). For instance, in similar compounds, IR peaks at ~1700 cm⁻¹ (C=O stretch) and ¹H-NMR signals for pyridine protons (δ 8.5–9.0 ppm) are critical .

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer : Use statistical Design of Experiments (DoE) to systematically vary parameters like solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and stoichiometric ratios. For example, ethanol as a solvent may enhance cyclization efficiency, while DMF could improve carbamate coupling. Central Composite Design (CCD) models can identify optimal conditions, reducing trial-and-error approaches. Evidence from similar syntheses shows yield improvements from 60% to 75% via DoE .

Advanced Research Questions

Q. What computational strategies predict the reactivity of intermediates in the synthesis of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and activation energies for key steps, such as carbamate formation or thiazole ring closure. For example, the Gibbs free energy of intermediate tautomers can guide solvent selection. Reaction path searches using software like Gaussian or ORCA, combined with machine learning, can predict regioselectivity in pyridine functionalization .

Q. How can discrepancies between expected and observed spectroscopic data be resolved?

  • Methodological Answer : Cross-validate data using 2D NMR techniques (e.g., HSQC, HMBC) to confirm connectivity. For instance, unexpected splitting in thiazole protons may arise from restricted rotation; variable-temperature NMR can confirm this. If IR peaks deviate, investigate solvent interactions or byproduct formation via LC-MS . Contradictions in mass spectra may require isotopic labeling or high-resolution MS (HRMS) for accurate mass assignment .

Q. What strategies are used to study the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–10) at 40–60°C. Monitor degradation via HPLC with UV detection (λ = 254 nm for thiazole/pyridine moieties). For hydrolytic stability, track carbamate cleavage using LC-MS/MS. Kinetic modeling (e.g., Arrhenius plots) can extrapolate shelf-life under standard conditions .

Data Analysis and Mechanistic Studies

Q. How can mechanistic insights into the compound’s biological interactions be derived computationally?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins, such as kinases or receptors. Pair this with Molecular Dynamics (MD) simulations (e.g., GROMACS) to assess binding stability. For example, pyridine-thiazole hybrids often target ATP-binding pockets; MD can validate hydrogen bonding with residues like Asp86 in kinases .

Q. What statistical methods address batch-to-batch variability in synthesis?

  • Methodological Answer : Apply Multivariate Analysis (MVA) tools like Principal Component Analysis (PCA) to correlate raw material purity, reaction time, and yield. Control charts (e.g., X-bar and R charts) can monitor critical quality attributes (CQAs) like melting point or impurity profiles. Case studies in similar syntheses show PCA reduces variability by 15% .

Functionalization and Derivative Design

Q. What heterocyclic functionalization strategies enhance the compound’s bioactivity profile?

  • Methodological Answer : Introduce substituents at the pyridine or thiazole rings via Suzuki-Miyaura coupling (for aryl groups) or Mannich reactions (for aminoalkyl chains). For example, adding electron-withdrawing groups (NO₂) to the pyridine ring can modulate electronic effects, improving binding to hydrophobic pockets. Bioisosteric replacement of the carbamate with a urea group may enhance metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.